5-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound known for its diverse applications in medicinal chemistry. Characterized by its unique chemical structure, it contains multiple functional groups that impart specific properties, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile generally involves several key steps:
Formation of 1,3,4-thiadiazole ring: : Typically involves the reaction of thiosemicarbazide with hydrazonoyl halides under reflux conditions.
Attachment of 2-Fluorophenyl group: : This step can involve the use of a palladium-catalyzed cross-coupling reaction.
Piperidine ring integration: : Achieved through the nucleophilic substitution reaction.
Final condensation with pyridine-2-carbonitrile: : This step involves the use of strong bases such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: For industrial-scale production, the synthesis might be optimized for cost, yield, and environmental impact. Methods like continuous flow chemistry could be employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily affecting the piperidine ring.
Reduction: : Potential reduction reactions can involve the carbonitrile group.
Substitution: : The aromatic rings, particularly the fluorophenyl and pyridine moieties, can undergo electrophilic and nucleophilic substitution reactions.
Oxidation: : Use of oxidizing agents like m-Chloroperbenzoic acid (mCPBA) or Chromium trioxide (CrO3).
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Reagents like bromine for bromination or potassium tert-butoxide for nucleophilic aromatic substitution.
Major Products: Products from these reactions vary depending on the conditions but could include a range of hydroxylated, halogenated, or amine derivatives.
Scientific Research Applications
5-{3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile finds applications across various fields:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Investigated for its potential as a ligand in receptor studies.
Medicine: : Explored for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: : Used in the development of novel materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects can be complex. It often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Key pathways could include inhibition of enzyme activity or receptor antagonism, affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: : Shares the thiadiazole core but lacks the piperidine and pyridine-carbonitrile groups, which affects its binding properties and biological activity.
3-{[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]amino}-pyridine-2-carbonitrile:
Properties
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5S/c20-17-6-2-1-5-16(17)19-24-23-18(26-19)13-4-3-9-25(12-13)15-8-7-14(10-21)22-11-15/h1-2,5-8,11,13H,3-4,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSVEKXZDGPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.